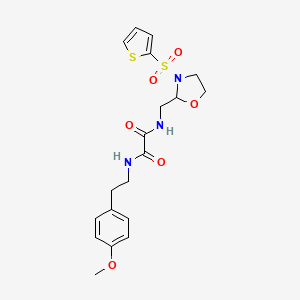

N1-(4-methoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide

Descripción

Propiedades

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S2/c1-27-15-6-4-14(5-7-15)8-9-20-18(23)19(24)21-13-16-22(10-11-28-16)30(25,26)17-3-2-12-29-17/h2-7,12,16H,8-11,13H2,1H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYVHPSQUKONSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N1-(4-methoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and sources.

Chemical Structure

The compound features a dual amide structure with a methoxyphenethyl group and a thiophenesulfonyl oxazolidine moiety. The IUPAC name highlights its intricate architecture, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors. The oxazolidine ring is known to inhibit certain kinases, which are pivotal in cellular signaling pathways. This inhibition can lead to modulation of various cellular processes, potentially impacting disease states such as cancer and inflammation.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, oxazolidinones have been reported to inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the thiophenesulfonyl group may enhance this effect through additional mechanisms such as the modulation of oxidative stress pathways.

Antimicrobial Activity

Preliminary data suggest that derivatives of oxazolidinones possess antimicrobial properties. The incorporation of the thiophenesulfonyl moiety may impart enhanced activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits dose-dependent inhibition of cell proliferation in various cancer cell lines. Table 1 summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Significant growth inhibition |

| A549 (Lung Cancer) | 3.8 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 6.0 | Cell cycle arrest |

Case Studies

A notable case study involved the administration of the compound in an animal model of breast cancer. The treatment resulted in a marked reduction in tumor size compared to controls, indicating potential efficacy in vivo. These results warrant further investigation into the pharmacokinetics and safety profile of the compound.

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities, making it a candidate for further research:

Antiproliferative Effects

Recent studies have demonstrated that N1-(4-methoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide possesses significant antiproliferative activity against various cancer cell lines. Notably:

- Breast Cancer Cell Line Study :

- Objective : Evaluate effects on MCF-7 cells.

- Results : Induced G2/M phase cell cycle arrest and apoptosis, indicating potential as a chemotherapeutic agent.

Kinase Inhibition

The compound has shown selective inhibition of specific kinases involved in signal transduction pathways associated with cancer proliferation:

- Kinase Inhibition Assay :

- Objective : Assess inhibitory effects on SYK (Spleen Tyrosine Kinase).

- Results : Demonstrated selective inhibition, suggesting interference with tumor growth pathways.

Applications in Research

Given its structural features and biological activity, this compound has several promising applications:

- Drug Development : Potential for development as an anticancer therapeutic due to its antiproliferative properties.

- Biochemical Research : Useful in studying enzyme interactions and signaling pathways in cancer biology.

- Material Science : Investigated for potential applications in developing new materials with specific chemical properties.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Oxalamide Derivatives

To contextualize the properties of N1-(4-methoxyphenethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, we compare it with analogous compounds from recent studies. Key structural variations include substituents at the N1 and N2 positions, synthetic yields, spectral data, and biological activities.

N1-(4-Methoxyphenethyl) Oxalamides with Aromatic/Substituted Aromatic Groups

- N1-(4-Methoxyphenethyl)-N2-(4-methylpyridin-3-yl)oxalamide (39): Synthesis: 73% yield via General Procedure 1, with 22% dimer formation. Spectroscopy: ¹H NMR (DMSO-d6) signals at δ 10.25 (br s, NH), 8.48 (s, pyridinyl H), and 3.71 ppm (s, OCH3). ESI-MS: m/z 351.1 [M+H]+.

N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) :

Oxalamides with Heterocyclic Moieties

N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) :

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) :

Bis-Oxalamides and Dimeric Structures

N1,N2-Bis(4-methoxyphenethyl)oxalamide (57) :

N1-(4-Methoxyphenethyl)-N2-(4-(4-hydroxybenzoyl)phenyl)oxalamide (16) :

Structural and Functional Analysis

Spectroscopic Signatures

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting coupling agents (e.g., HATU or EDCI) to activate carboxyl groups, controlling reaction temperatures (20–25°C), and using polar aprotic solvents like DMF or DCM. Purification via silica gel chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization (ethanol/water) can enhance purity. Yield improvements may require stoichiometric adjustments (e.g., 1.2–1.5 equivalents of amine precursors) and inert atmospheres to minimize side reactions. Yields for structurally similar oxalamides range from 50% to 73% depending on substituent reactivity .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for methoxyphenethyl (δ 3.71 ppm, singlet for OCH3), thiophen-sulfonyl (δ 7.6–8.3 ppm for thiophene protons), and oxazolidine methylene (δ 3.3–3.5 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and sulfonyl S=O (1350–1450 cm⁻¹) .

- LC-MS/ESI-MS : Validate molecular weight (e.g., [M+H]+ or [M–H]− ions) and purity (>90% by HPLC) .

Q. How should researchers design initial biological screening assays for this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., soluble epoxide hydrolase or HIV-1 entry inhibition) using fluorogenic substrates or cell-based models. For cytotoxicity, use MTT assays on human cell lines (e.g., HEK293 or HepG2). Dose-response curves (0.1–100 µM) and IC50 calculations are critical. Include positive controls (e.g., AUDA for sEH inhibitors) and validate results with triplicate measurements .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the thiophen-2-ylsulfonyl group?

- Methodological Answer : Synthesize analogs with modified sulfonyl groups (e.g., phenylsulfonyl, methylsulfonyl) or altered thiophene substituents. Test these analogs in enzyme inhibition assays to compare potency. Computational docking (e.g., AutoDock Vina) can model interactions with active sites. For example, bulky sulfonyl groups may enhance binding entropy but reduce solubility, requiring logP measurements .

Q. What experimental strategies resolve contradictions in biological activity data across oxalamide derivatives?

- Methodological Answer : Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular uptake assays) to confirm target engagement. Investigate metabolic stability via liver microsome assays (e.g., t1/2 in human microsomes) to rule out rapid degradation. Cross-validate data using isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. How can researchers assess the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Calculate intrinsic clearance (CLint) using the substrate depletion method.

- In vivo : Administer to rodents (IV/PO) and collect plasma samples for pharmacokinetic analysis (AUC, Cmax, t1/2). Compare with reference compounds like stearoyl-CoA desaturase inhibitors .

Q. What computational methods predict the compound’s bioavailability and blood-brain barrier (BBB) penetration?

- Methodological Answer : Use QSAR models (e.g., SwissADME or PreADMET) to predict logP (optimal range 2–3), topological polar surface area (TPSA < 90 Ų), and BBB score. Molecular dynamics simulations (e.g., GROMACS) can model lipid bilayer interactions. Validate predictions with in situ perfusion models .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting NMR data for stereochemical assignments?

- Methodological Answer : Employ 2D NMR (COSY, NOESY, HSQC) to resolve coupling patterns and spatial proximities. For oxazolidine stereocenters, compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian 16). Crystallize the compound for X-ray diffraction to confirm absolute configuration .

Q. What statistical approaches are recommended for dose-response studies in enzyme inhibition assays?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (Hill equation). Calculate IC50 with 95% confidence intervals. Apply ANOVA for multi-group comparisons and adjust for multiple testing (e.g., Bonferroni correction). Report Z’-factor values to validate assay robustness .

Q. How can proteomics or metabolomics identify off-target effects of this compound?

- Methodological Answer :

Perform LC-MS/MS-based proteomics on treated cells to detect dysregulated proteins (e.g., label-free quantification). For metabolomics, use HRMAS-NMR or GC-MS to profile metabolites (e.g., TCA cycle intermediates). Pathway enrichment analysis (IPA or MetaboAnalyst) links findings to biological processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.